(R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine
Overview
Description
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is a heterocyclic compound that features both pyrrolidine and thiomorpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a pyrrolidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ microreactor systems that allow for precise control over reaction conditions, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen or sulfur functionalities.
Substitution: Both the pyrrolidine and thiomorpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified nitrogen or sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: Another compound featuring a pyrrolidine ring, used in similar applications.
N-pyridin-2-yl carbamates: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is unique due to the presence of both pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2S |
---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine |
InChI |
InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1 |
InChI Key |
KGGYRSFDOTUMNB-SECBINFHSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CSCCN2 |
Canonical SMILES |
C1CCN(C1)CC2CSCCN2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.